molecular formula C11H13N3O2 B14435104 1-(2-Propenyl)-5-phenylbiuret CAS No. 76267-25-9

1-(2-Propenyl)-5-phenylbiuret

Cat. No.: B14435104
CAS No.: 76267-25-9
M. Wt: 219.24 g/mol
InChI Key: ZRPJGHAUBFODFQ-UHFFFAOYSA-N
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Description

1-(2-Propenyl)-5-phenylbiuret is an organic compound that belongs to the class of biurets It features a phenyl group and a propenyl group attached to a biuret moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propenyl)-5-phenylbiuret typically involves the reaction of phenyl isocyanate with an appropriate propenyl amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propenyl)-5-phenylbiuret can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenyl and propenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Propenyl)-5-phenylbiuret has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Propenyl)-5-phenylbiuret involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    1-(2-Propenyl)-3-phenylurea: Similar in structure but differs in the position of the phenyl group.

    1-(2-Propenyl)-5-methylbiuret: Features a methyl group instead of a phenyl group.

    1-(2-Propenyl)-5-phenylthiourea: Contains a sulfur atom in place of the oxygen in the biuret moiety.

Uniqueness: 1-(2-Propenyl)-5-phenylbiuret is unique due to its specific combination of phenyl and propenyl groups attached to the biuret moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

76267-25-9

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-carbamoyl-1-phenyl-3-prop-2-enylurea

InChI

InChI=1S/C11H13N3O2/c1-2-8-13-11(16)14(10(12)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,15)(H,13,16)

InChI Key

ZRPJGHAUBFODFQ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)N(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

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